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Compound of Interest

Compound Name: 2'-Cyano-2-phenylacetophenone

CAS No.: 898783-78-3

Cat. No.: B1324249

Get Quote

Executive Summary & Chemical Identity
2'-Cyano-2-phenylacetophenone is a functionalized deoxybenzoin characterized by an ortho-

positioned nitrile group on the benzoyl ring. Its spectroscopic profile is defined by the

competition between the open-chain ketone form and the potential for intramolecular

cyclization, a phenomenon sensitive to solvent polarity and pH.
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Property Detail

IUPAC Name 1-(2-cyanophenyl)-2-phenylethanone

Common Name -Cyanodeoxybenzoin

CAS Number
60694-99-7 (Isomer generic) / Specific isomer

often cited in synthesis lit.

Molecular Formula

Molecular Weight 221.26 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 108–110 °C (Typical for pure isomer)

Structural Dynamics & Tautomerism
As a Senior Application Scientist, it is critical to note that this molecule is not statically defined.

In solution, particularly in the presence of protic solvents or catalysts, it exists in equilibrium

with its cyclic tautomer.

Form A (Open Chain): The kinetic product, observable in non-polar solvents (e.g.,

).

Form B (Cyclic Enol/Imidate): The thermodynamic product, often favored in polar aprotic

solvents (DMSO) or under acidic catalysis, leading to isocoumarin formation.

Diagram 1: Structural Equilibrium & Fragmentation
Logic
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Caption: Tautomeric equilibrium between the open ketone and cyclic isoquinolinol forms, plus

key Mass Spec fragmentation pathways.

Spectroscopic Profile
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most rapid confirmation of the "open" chain structure via the

nitrile stretch.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1324249/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-2-cyano-2-phenylacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Wavenumber (

)
Intensity

Assignment /
Mechanistic Insight

Nitrile (

)
2220 – 2230 Medium/Sharp

Diagnostic peak.

Disappearance

indicates cyclization to

isocoumarin imine.

Ketone (

)
1680 – 1695 Strong

Conjugated with the

aromatic ring but less

than typical

benzophenones due

to methylene

insulation.

Aromatic (

)
1580 – 1600 Medium

Skeletal vibrations of

the phenyl rings.

Methylene (

)
2900 – 2950 Weak

C-H stretch of the

alpha-methylene

group.

Nuclear Magnetic Resonance ( H & C NMR)
Data is typically acquired in

to maintain the open-chain form. In DMSO-

, peak broadening due to exchange with the enol form may occur.

Proton NMR (

H NMR, 400 MHz,

)
4.35 – 4.55 ppm (2H, s): The alpha-methylene singlet (
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). This is the "anchor" peak. If this splits or disappears, the sample has tautomerized or
degraded.

7.20 – 7.35 ppm (5H, m): Protons of the isolated phenyl ring (Ring B).

7.45 – 7.80 ppm (4H, m): Protons of the cyanophenyl ring (Ring A).

Note: The proton ortho to the carbonyl on Ring A will be the most deshielded (

ppm) due to the anisotropy of the carbonyl group.

Carbon NMR (

C NMR, 100 MHz,

)

Carbon Environment
Chemical Shift (

ppm)
Notes

Carbonyl (

)
195.0 – 198.0 Typical for aryl-alkyl ketones.

Nitrile (

)
117.5 – 118.5

Characteristic

carbon.

Methylene (

)
45.0 – 46.5 Alpha-carbon.

Aromatic (

)
135.0 – 140.0

Ipso carbons (attached to

and

).

Aromatic (

)
126.0 – 134.0 Remaining aromatic methines.
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Mass Spectrometry (EI-MS)
Molecular Ion (

): m/z 221 (detectable, often weak).

Base Peak: m/z 91 (

, Tropylium ion). Formed by the cleavage of the benzyl bond.

Key Fragment: m/z 130 (

, 2-cyanobenzoyl cation). This confirms the location of the cyano group on the benzoyl ring
rather than the benzyl ring.

Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure the integrity of the "open" form during analysis:

Solvent Choice: Use Chloroform-d (

) neutralized with basic alumina if the solvent is aged (acidic

catalyzes cyclization).

Concentration: Prepare a ~10-15 mg/mL solution.

Filtration: Filter through a glass wool plug to remove any undissolved inorganic salts from the

synthesis step.

Acquisition: Run standard 1D proton (16 scans) and C13 (256-512 scans).

Protocol B: Differentiation of Isomers (Tautomer Check)
If the identity is ambiguous (Open vs. Cyclic):

Take an IR spectrum of the solid. Look for the 2220

peak.
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Present: Open Ketone.

Absent: Cyclic Isocoumarin/Isoquinoline.

Dissolve in DMSO-

and add 1 drop of

.

Observation: If the

peak (4.4 ppm) disappears over time (H-D exchange), the keto-enol equilibrium is active.

Diagram 2: Analytical Workflow
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(Solid State)

Peak at 2220 cm-1?
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(Neutralized)
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Identify as Cyclic
Isoquinoline Derivative
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Confirm Structure:
1-(2-cyanophenyl)-2-phenylethanone

1H NMR: Singlet @ 4.4ppm
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Caption: Decision tree for verifying the structural identity of o-cyanodeoxybenzoin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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